6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves three-component reactions of 6-aminouracils and 6-aminothiouracils with formaldehyde and primary amines . These reactions yield 6-alkyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones and 6-alkyl-2-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
6-Propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones . By inhibiting this enzyme, the compound reduces the production of thyroid hormones, making it useful in the treatment of hyperthyroidism .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-6-propyl-2-thioxo-4(1H)-pyrimidinone: This compound shares a similar structure and is also known for its enzyme inhibitory properties.
4-Hydroxy-2-mercapto-6-propylpyrimidine: Another similar compound with comparable chemical properties and applications.
Uniqueness
6-Propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is unique due to its specific inhibitory action on thyroid peroxidase, making it particularly valuable in medical applications for the treatment of thyroid disorders .
Properties
Molecular Formula |
C10H15N3OS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
6-propyl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H15N3OS/c1-2-4-13-5-3-8-7(6-13)9(14)12-10(15)11-8/h2-6H2,1H3,(H2,11,12,14,15) |
InChI Key |
VHYQWHQRBZHKRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)C(=O)NC(=S)N2 |
Origin of Product |
United States |
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